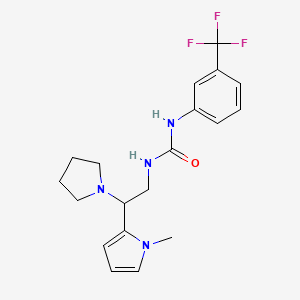![molecular formula C13H18BrN3OS B2668602 1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane CAS No. 2094433-38-0](/img/structure/B2668602.png)
1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane is a synthetic organic compound that features a pyrimidine ring substituted with a bromine atom and a methylsulfanyl group The compound also contains an azocane moiety, which is a nitrogen-containing eight-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane typically involves multi-step organic reactions. One common method includes the bromination of 2-(methylsulfanyl)pyrimidine, followed by the introduction of the carbonyl group and subsequent cyclization to form the azocane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane involves its interaction with specific molecular targets. The bromine and methylsulfanyl groups can participate in various binding interactions, while the azocane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-(methylsulfanyl)pyrimidine: Lacks the azocane ring but shares the pyrimidine core.
2-(Methylsulfanyl)pyrimidine-4-carbonyl derivatives: Similar structure but without the bromine atom.
Azocane derivatives: Compounds with the azocane ring but different substituents on the pyrimidine ring.
Uniqueness: 1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane is unique due to the combination of the bromine, methylsulfanyl, and azocane moieties. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
azocan-1-yl-(5-bromo-2-methylsulfanylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3OS/c1-19-13-15-9-10(14)11(16-13)12(18)17-7-5-3-2-4-6-8-17/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAMDUYBXNDLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCCCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)
![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2668524.png)

![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)
![2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2668530.png)
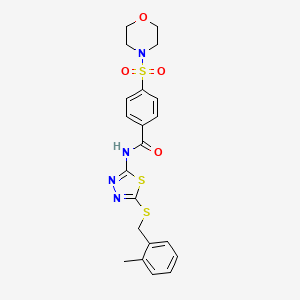
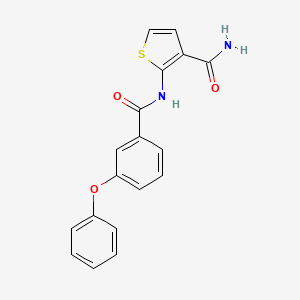
![N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2668533.png)
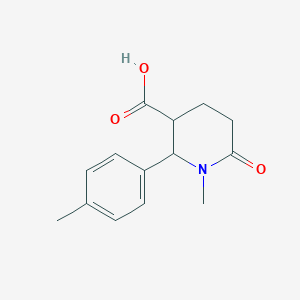
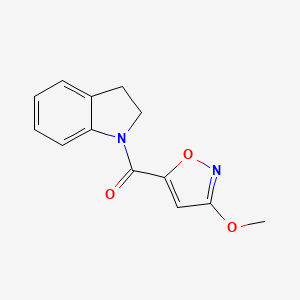
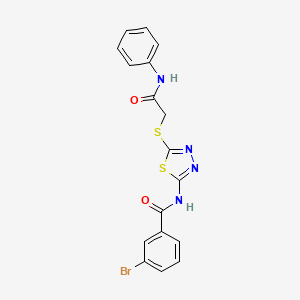
![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2668538.png)
